

Introduction to MLL1 as a Therapeutic Target

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Compound of Interest		
Compound Name:	MI-1	
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Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A, is a histone H3 lysine 4 (H3K4) methyltransferase that plays a pivotal role in regulating gene expression, particularly during development and hematopoiesis.[1][2] Chromosomal translocations involving the MLL1 gene are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), especially in infants.[3] These translocations result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes such as HOXA9 and MEIS1.[4][5]

Two primary strategies have emerged for targeting MLL1 activity:

- Inhibition of the Menin-MLL1 Interaction: The interaction between the N-terminal fragment of MLL1 (present in all MLL fusion proteins) and the scaffold protein Menin is essential for the oncogenic activity of MLL fusion proteins.[5][6] Small molecules that disrupt this proteinprotein interaction (PPI) have shown significant promise in preclinical and clinical studies.[7]
 [8]
- Direct Inhibition of MLL1 Methyltransferase Activity: Another approach is to directly target the catalytic SET domain of MLL1, thereby blocking its histone methyltransferase activity.[3][9] This strategy aims to inhibit the function of both wild-type and, where relevant, the fusion protein complexes.[3][9]

Key Signaling Pathways Involving MLL1

The primary signaling pathway targeted in MLL-rearranged leukemias is the Menin-MLL1 axis. Menin acts as a critical cofactor, tethering MLL1 fusion proteins to chromatin at specific gene



loci, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1.[5] Disruption of this interaction is a key therapeutic strategy.



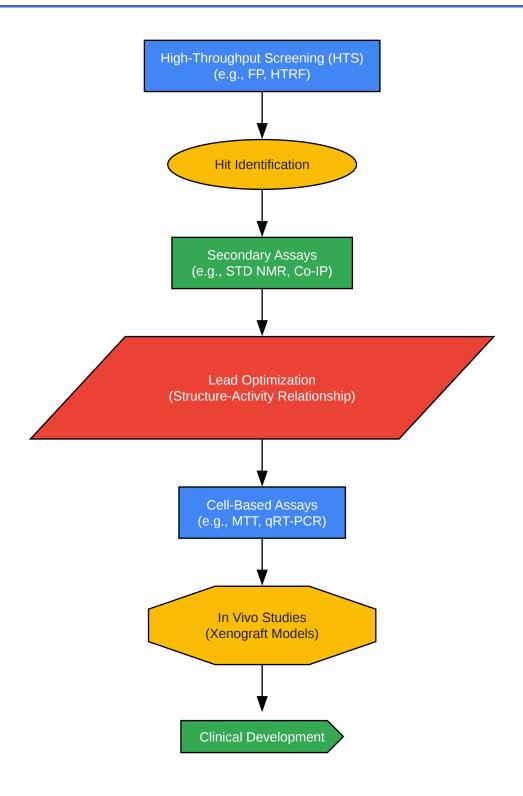
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Caption: The Menin-MLL1 signaling pathway in MLL-rearranged leukemia.

MLL1 Inhibitor Discovery Workflow

The discovery of MLL1 inhibitors typically follows a structured workflow, beginning with high-throughput screening to identify initial hits, followed by rigorous validation and optimization.





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Caption: A typical workflow for the discovery and development of MLL1 inhibitors.

Quantitative Data of MLL1 Inhibitors



The following tables summarize the in vitro activity of several key Menin-MLL1 inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the Menin-MLL1 interaction in biochemical assays, while GI50 values indicate the concentration needed to inhibit the growth of leukemia cell lines by 50%.

Table 1: Biochemical Potency (IC50) of Menin-MLL1 Inhibitors

Inhibitor	IC50 (nM)	Assay Type	Reference
MI-2	446	Fluorescence Polarization	[10]
MI-3	648	Fluorescence Polarization	[10]
MI-463	15.3	Fluorescence Polarization	[11]
MI-503	14.7	Fluorescence Polarization	[11]
MIV-6R	56	Fluorescence Polarization	[12]
MI-1481	3.6	Fluorescence Polarization	[13]
MI-3454	0.51	Fluorescence Polarization	[11]
M-525	3	Not Specified	[5]
M-89	25 (MV-4-11), 54 (MOLM-13)	Not Specified	[11]
M-1121	10.3 (MV-4-11), 51.5 (MOLM-13)	Not Specified	[11]

Table 2: Cellular Potency (GI50) of Menin-MLL1 Inhibitors



Inhibitor	Cell Line	GI50 (μM)	Reference
MI-2	MV4;11	9.5	[10]
MI-2	KOPN-8	7.2	[10]
MI-2	ML-2	8.7	[10]
MI-463	MLL-AF9 BMCs	0.23	[14]
MI-503	MLL-AF9 BMCs	0.22	[14]
MI-503	MV4;11	0.25-0.57	[14]
MIV-6	MLL-AF9 BMCs	1.1	[13]
MI-1481	MLL-AF9 BMCs	0.034	[13]

Experimental Protocols

Detailed methodologies for key experiments in the discovery and characterization of MLL1 inhibitors are provided below.

Fluorescence Polarization (FP) Assay

This assay is a common high-throughput screening method to identify inhibitors of the Menin-MLL1 interaction.[4]

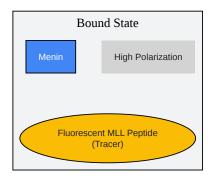
Principle: A small, fluorescently labeled peptide derived from MLL1 (tracer) is incubated with
the Menin protein. In the bound state, the tracer tumbles slowly, resulting in high
fluorescence polarization. When an inhibitor competes with the tracer for binding to Menin,
the displaced tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.
 [4]

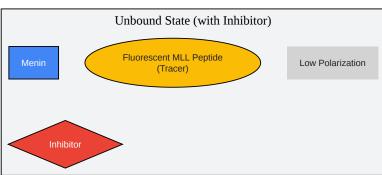
Protocol:

 Reagents: Purified full-length Menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL), assay buffer (e.g., PBS with 0.01% Tween-20), and test compounds.



- In a 96-well or 384-well plate, add a fixed concentration of Menin protein and the fluorescent MLL peptide.
- Add serial dilutions of the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no Menin).
- Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to reach equilibrium.
- Measure fluorescence polarization using a plate reader equipped with appropriate filters.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.





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